1-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-3-PROPANOYLTHIOUREA
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea typically involves the reaction of 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline with propionyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its cytotoxic activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Another benzoxazole derivative with similar biological activities.
2-(1H-Benzimidazol-2-yl)phenol: A compound with comparable structural features and applications.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-N’-propionylthiourea stands out due to its unique combination of a benzoxazole core with a thiourea group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C18H17N3O3S |
---|---|
Molecular Weight |
355.4g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-3-16(22)21-18(25)20-13-10-11(8-9-14(13)23-2)17-19-12-6-4-5-7-15(12)24-17/h4-10H,3H2,1-2H3,(H2,20,21,22,25) |
InChI Key |
DOYXDRRWUGWHDG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC |
Origin of Product |
United States |
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